Diethyl 2-aminopentanedioate Diethyl 2-aminopentanedioate
Brand Name: Vulcanchem
CAS No.: 55895-85-7
VCID: VC14427789
InChI: InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

Diethyl 2-aminopentanedioate

CAS No.: 55895-85-7

Cat. No.: VC14427789

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-aminopentanedioate - 55895-85-7

Specification

CAS No. 55895-85-7
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name diethyl 2-aminopentanedioate
Standard InChI InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3
Standard InChI Key HERPVHLYIHBEFW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC(C(=O)OCC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Diethyl 2-aminopentanedioate is an ester derivative of glutamic acid, where the carboxyl groups at positions 1 and 5 are substituted with ethyl esters. The amino group at position 2 contributes to its zwitterionic character in aqueous solutions. The IUPAC name diethyl 2-aminopentanedioate reflects this arrangement, with the canonical SMILES representation CCOC(=O)CCC(C(=O)OCC)N\text{CCOC(=O)CCC(C(=O)OCC)N} .

Physical and Chemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight203.24 g/mol
Exact Mass203.116 Da
PSA (Polar Surface Area)78.62 Ų
LogP (Partition Coefficient)0.92

The compound’s moderate LogP value suggests balanced hydrophobicity, facilitating its solubility in organic solvents while retaining limited aqueous miscibility. This property is critical for its role in synthetic chemistry, where it often serves as an intermediate in reactions requiring phase-transfer conditions.

Synthesis and Industrial Production

Conventional Esterification Methods

The synthesis of diethyl 2-aminopentanedioate typically involves the esterification of glutamic acid with ethanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are commonly employed to protonate the carboxyl groups, enhancing their electrophilicity for nucleophilic attack by ethanol. Reaction temperatures between 60–80°C and prolonged reflux (12–24 hours) yield optimal conversion rates.

Halogenated Malonate Pathways

Recent patent literature describes alternative routes using halogenated diethyl malonates. For example, diethyl 2-bromomalonate or diethyl 2-chloromalonate can react with methylhydrazine to form hydrazone derivatives, which are subsequently functionalized to yield aminopentanedioate analogs . This method avoids oxidation steps, reducing the risk of racemization and improving scalability for industrial production .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Diethyl 2-aminopentanedioate is a key precursor in synthesizing triazine derivatives, which exhibit antimicrobial and antitumor activities. Its ethyl ester groups act as protective moieties, enabling selective deprotection during multi-step syntheses. For instance, it serves as a building block for 1,3,4-triazine compounds investigated as dihydrofolate reductase (DHFR) inhibitors, a target in antiparasitic drug development .

Prodrug Design

The compound’s esterified structure enhances membrane permeability, making it valuable in prodrug formulations. Hydrolysis by esterases in vivo releases active glutamic acid, which participates in neurotransmitter synthesis and ammonia detoxification pathways .

Biochemical and Metabolic Research

Enzyme Substrate Studies

In metabolic tracing experiments, isotopically labeled diethyl 2-aminopentanedioate has been used to investigate glutamate dehydrogenase (GDH) and transaminase activity. Hydrolysis of the ester groups generates 13C ^{13}\text{C}-glutamate, enabling precise tracking of nitrogen metabolism in studies on mosquito vectors and microbial systems .

Ion Mobility and Fragmentation Analysis

Gas-phase studies using ion mobility mass spectrometry (IM-MS) have elucidated the fragmentation pathways of protonated diethyl 2-aminopentanedioate. Low-mass fragments (e.g., m/zm/z 27–30) correspond to cleavage of the ester and amine groups, providing insights into its stability under collision-induced dissociation (CID) conditions .

Comparison with Structural Analogs

Dimethyl 2-Aminopentanedioate (CAS 16422-27-8)

The dimethyl analog exhibits reduced lipophilicity (LogP = 0.45) compared to the diethyl derivative, impacting its pharmacokinetic profile. While both compounds serve as enzyme substrates, the dimethyl variant’s shorter alkyl chains accelerate ester hydrolysis, making it preferable for rapid-release prodrug applications .

Diethyl Malonate Derivatives

Halogenated diethyl malonates, such as diethyl 2-bromomalonate, share synthetic utility but lack the amino group critical for interactions with biological targets. Their primary use lies in forming carbon-carbon bonds via alkylation, contrasting with the amino acid-focused applications of diethyl 2-aminopentanedioate .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to produce optically pure (R)- or (S)-diethyl 2-aminopentanedioate could enhance its utility in chiral drug synthesis. Transition metal catalysts or enzymatic methods may offer pathways to high enantiomeric excess .

Targeted Drug Delivery Systems

Functionalizing the amino group with tumor-specific ligands (e.g., folate conjugates) may enable site-specific delivery of chemotherapeutic agents, minimizing off-target effects.

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